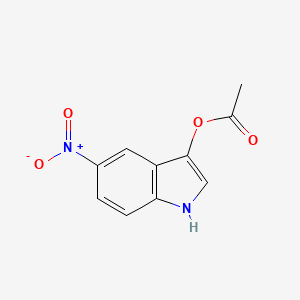

5-nitro-1H-indol-3-yl acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O4 |

|---|---|

Molecular Weight |

220.18 g/mol |

IUPAC Name |

(5-nitro-1H-indol-3-yl) acetate |

InChI |

InChI=1S/C10H8N2O4/c1-6(13)16-10-5-11-9-3-2-7(12(14)15)4-8(9)10/h2-5,11H,1H3 |

InChI Key |

NLJSQUWGZQAZDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Spectroscopic and Analytical Characterization Techniques for Indole Acetates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise insights into the chemical environment of protons and carbon atoms.

The ¹H NMR spectrum of 5-nitro-1H-indol-3-yl acetate (B1210297) provides distinct signals that can be assigned to each proton in the molecule. A study detailing the synthesis of various 1H-indol-3-yl acetates reported the spectrum of the 5-nitro derivative in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. lookchem.com The presence of the electron-withdrawing nitro group at the C5 position significantly influences the chemical shifts of the protons on the aromatic ring, causing them to appear further downfield compared to unsubstituted indole (B1671886) acetate. lookchem.com

The detailed proton assignments are as follows:

Indole N-H Proton: A singlet observed at δ 8.95 ppm corresponds to the proton attached to the indole nitrogen (H1). lookchem.com

Aromatic Protons: The protons on the benzene (B151609) portion of the indole ring are clearly resolved. The proton at position 4 (H4), being ortho to the nitro group, appears as a doublet at δ 8.52 ppm. lookchem.com The proton at position 6 (H6) is seen as a doublet of doublets at δ 8.13 ppm, while the H7 proton is a doublet at δ 7.50 ppm. lookchem.com This coupling pattern (H6-H7) is characteristic of adjacent protons on the ring.

Indole C2-H Proton: The proton at the C2 position of the pyrrole (B145914) ring appears as a singlet at δ 7.71 ppm. lookchem.com

Acetate Protons: The three protons of the methyl group in the acetate moiety are observed as a sharp singlet at δ 2.40 ppm. lookchem.com

Table 1: ¹H NMR Spectroscopic Data for 5-nitro-1H-indol-3-yl acetate Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Source |

|---|---|---|---|---|---|

| 8.95 | s | 1H | - | NH -1 | lookchem.com |

| 8.52 | d | 1H | 2.0 | H -4 | lookchem.com |

| 8.13 | dd | 1H | 9.2, 2.4 | H -6 | lookchem.com |

| 7.71 | s | 1H | - | H -2 | lookchem.com |

| 7.50 | d | 1H | 9.2 | H -7 | lookchem.com |

While specific experimental ¹³C NMR data for this compound is not detailed in the available literature, the expected chemical shifts can be inferred from related structures, such as the parent 1H-indol-3-yl acetate. lookchem.com For the unsubstituted compound, the carbonyl carbon of the acetate group appears around δ 168.9 ppm and the methyl carbon at δ 20.94 ppm. lookchem.com The indole carbons resonate between δ 111 and 134 ppm. lookchem.com

For this compound, the following effects on the carbon signals are anticipated:

The carbon atom directly attached to the nitro group (C5) would be significantly deshielded.

The other carbons within the benzene ring (C4, C6, C7) and the bridgehead carbons (C3a, C7a) would also experience shifts due to the strong electron-withdrawing nature of the nitro group.

The carbons of the acetate group and the pyrrole ring (C2, C3) would be less affected but may show minor shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Carbon Atom | Expected Chemical Shift (δ) ppm | Rationale / Comparison Compound | Source |

|---|---|---|---|

| C =O (acetate) | ~169 | Similar to 1H-indol-3-yl acetate | lookchem.com |

| C 5 | >142 | Deshielded by NO₂ group (cf. 5-nitroindole (B16589) derivatives) | acs.org |

| C 7a | ~139 | Affected by NO₂ group (cf. 5-nitroindole derivatives) | acs.org |

| C 2 | ~120-125 | Relatively standard for C2 in 3-substituted indoles | lookchem.com |

| C 3a | ~125 | Affected by NO₂ group (cf. 5-nitroindole derivatives) | acs.org |

| C 4 | ~117 | Influenced by adjacent NO₂ group | acs.org |

| C 6 | ~118 | Influenced by adjacent NO₂ group | acs.org |

| C 7 | ~113 | Influenced by NO₂ group | acs.org |

| C 3 | ~115-119 | Site of acetate substitution | lookchem.com |

| C H₃ (acetate) | ~21 | Similar to 1H-indol-3-yl acetate | lookchem.com |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable. Although specific 2D NMR data for this compound are not provided in the searched literature, their application would be standard practice for full characterization. rsc.orgrsc.org

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. For instance, it would show a clear cross-peak between the signals of H6 and H7, verifying their adjacency on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would be used to definitively assign the signals for C2-H2, C4-H4, C6-H6, C7-H7, and the acetate methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It is crucial for assigning quaternary (non-protonated) carbons and confirming the connectivity between different parts of the molecule. Key correlations would include the one between the acetate methyl protons and the acetate carbonyl carbon (C=O), as well as the C3 of the indole ring, confirming the position of the acetate substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can help confirm assignments and provide information about the molecule's conformation. For example, a NOESY correlation might be observed between the H4 proton and the NH proton of the indole ring. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum for this compound, recorded as a KBr pellet, shows several key absorption bands that confirm its structure. lookchem.com

The prominent peaks are assigned as follows:

A sharp peak at 3368 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring. lookchem.com

A strong absorption at 1744 cm⁻¹ is characteristic of the C=O (ester) stretching vibration . lookchem.com

Two distinct peaks at 1519 cm⁻¹ (asymmetric stretch) and 1332 cm⁻¹ (symmetric stretch) are definitive evidence for the nitro (NO₂) group . lookchem.com

A band at 1213 cm⁻¹ is attributed to the C-O stretching of the acetate group. lookchem.com

Table 3: IR Spectroscopic Data for this compound Method: KBr pellet

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Source |

|---|---|---|---|

| 3368 | N-H stretch | Indole N-H | lookchem.com |

| 2914 | C-H stretch | Aromatic/Aliphatic C-H | lookchem.com |

| 1744 | C=O stretch | Acetate Ester | lookchem.com |

| 1519 | Asymmetric NO₂ stretch | Nitro Group | lookchem.com |

| 1332 | Symmetric NO₂ stretch | Nitro Group | lookchem.com |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of a compound. rsc.orgmdpi.comrsc.org For this compound, the molecular formula is C₁₀H₈N₂O₄. The exact mass calculated for this formula is 220.0484 Da.

Experimental determination of the molecular ion peak via HRMS would be expected to yield a value extremely close to this calculated mass, typically within a few parts per million (ppm). This analysis provides unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. scispace.com

Table 4: Calculated HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Mass (m/z) |

|---|---|---|

| C₁₀H₈N₂O₄ | [M]⁺ | 220.0484 |

| C₁₀H₉N₂O₄ | [M+H]⁺ | 221.0562 |

| C₁₀H₈N₂O₄Na | [M+Na]⁺ | 243.0382 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile molecules like indole derivatives. This method is particularly useful for confirming the mass of the target compound and can provide structural information through fragmentation analysis.

For instance, in the analysis of related indole compounds, ESI-MS is frequently recommended to detect transient intermediates and confirm molecular weights. While specific ESI-MS data for "this compound" is not detailed in the provided search results, the analysis of structurally similar compounds provides a strong precedent for its application. For example, the mass spectrum of 5-methyl-1H-indol-3-yl acetate shows a molecular ion peak [M+] at m/z = 189, corresponding to its molecular weight. lookchem.com This suggests that "this compound" would be expected to show a prominent molecular ion peak corresponding to its own molecular weight.

Further fragmentation analysis, often achieved through tandem mass spectrometry (MS/MS), can reveal characteristic losses of functional groups, aiding in the structural confirmation. For example, analysis of NBD-tosylhydrazone, another complex organic molecule, utilized FT-ESI-MS/MS to identify its fragmentation pattern. uni-halle.de

Table 1: Expected ESI-MS Data for Indole Acetate Derivatives

| Compound | Molecular Formula | Expected Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) |

| This compound | C₁₀H₈N₂O₄ | 220.18 | 221.19 |

| 5-methyl-1H-indol-3-yl acetate | C₁₁H₁₁NO₂ | 189.21 | 190.22 |

| 1-Acetyl-5-nitro-1H-indol-3-yl acetate | C₁₂H₁₀N₂O₅ | 262.22 | 263.23 |

Note: This table is interactive and provides expected mass spectrometry data based on molecular formulas.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides an empirical formula for the compound, which can be compared to the theoretical values calculated from the expected molecular formula. A close correlation between the found and calculated values serves as strong evidence of the compound's purity and correct elemental composition.

For various synthesized indole derivatives, elemental analysis is a standard characterization method. For example, the analysis of 3-(3-nitrophenyl)-1-(1H-indol-3-yl) prop-2-ene-1-one yielded results (C, 69.85%; H, 4.11%; N, 9.54%) that were in close agreement with the calculated values (C, 69.86%; H, 4.14%; N, 9.58%). derpharmachemica.com Similarly, for 5-methyl-1H-indol-3-yl acetate, the found values (C, 69.77%; H, 5.98%; N, 7.36%) matched the calculated values (C, 69.83%; H, 5.86%; N, 7.40%). lookchem.com These examples highlight the precision of elemental analysis in confirming the composition of newly synthesized compounds. lookchem.comderpharmachemica.com A series of novel sulfonamide and carbamate (B1207046) derivatives of 5-nitro-1H-indazole were also confirmed using this method, among others. acgpubs.org

Table 2: Theoretical vs. Found Elemental Analysis Data for an Indole Derivative

| Compound | Element | Theoretical % | Found % | Reference |

| 3-(3-nitrophenyl)-1-(1H-indol-3-yl) prop-2-ene-1-one | C | 69.86 | 69.85 | derpharmachemica.com |

| H | 4.14 | 4.11 | derpharmachemica.com | |

| N | 9.58 | 9.54 | derpharmachemica.com | |

| 5-methyl-1H-indol-3-yl acetate | C | 69.83 | 69.77 | lookchem.com |

| H | 5.86 | 5.98 | lookchem.com | |

| N | 7.40 | 7.36 | lookchem.com |

Note: This interactive table compares the theoretical and experimentally found elemental compositions for related indole compounds.

Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction. lookchem.comd-nb.info Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method for this purpose.

In the synthesis of various indole acetates and related compounds, TLC is routinely used to monitor the reaction's completion. lookchem.comd-nb.info For instance, in the synthesis of 3-(3-nitrophenyl)-1-(1H-indol-3-yl) prop-2-ene-1-one, TLC was performed using a solvent system of Benzene: Acetone (9:1, v/v), which resulted in an Rf value of 0.28. derpharmachemica.com The synthesis of 1H-indol-3-yl acetates was also monitored by TLC, where the disappearance of the starting material (1H-indole) and the appearance of the product spot indicated the reaction's progress. lookchem.com

For purification, column chromatography is often employed, with the fractions being analyzed by TLC to isolate the pure compound. lookchem.com In the synthesis of sulfonamide and carbamate derivatives of 5-nitro-1H-indazole, the crude product was purified by column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent, with TLC used to monitor the separation. acgpubs.org The choice of the mobile phase is critical for achieving good separation, and various solvent systems are reported depending on the polarity of the indole derivative. For example, a mixture of methanol (B129727) and dichloromethane (B109758) (1:3) was used to monitor the synthesis of certain 5-nitroindole derivatives. d-nb.info

Table 3: TLC Parameters for Indole Derivatives

| Compound/Reaction | Mobile Phase | Rf Value | Purpose | Reference |

| 3-(3-nitrophenyl)-1-(1H-indol-3-yl) prop-2-ene-1-one | Benzene: Acetone (9:1, v/v) | 0.28 | Product Identification | derpharmachemica.com |

| 3-(3-chlorophenyl)-1-(1H-indol-3-yl)prop-2-ene-1-one | Benzene: Acetone (9:1, v/v) | 0.55 | Product Identification | derpharmachemica.com |

| Synthesis of 1H-indol-3-yl acetates | Not specified | Not specified | Reaction Monitoring | lookchem.com |

| Synthesis of 5-nitroindole derivatives | Methanol: Dichloromethane (1:3) | Not specified | Reaction Monitoring | d-nb.info |

| Purification of 5-nitro-1H-indazole derivatives | Hexane: Ethyl acetate (1:2) | Not specified | Column Chromatography Monitoring | acgpubs.org |

Note: This interactive table summarizes the mobile phases and Rf values used in the TLC analysis of various indole compounds.

Reactivity and Chemical Transformations of 5 Nitro 1h Indol 3 Yl Acetate and Nitroindole Acetates

Reactions Involving the Ester Moiety

The acetate (B1210297) group at the C3 position of the indole (B1671886) ring is susceptible to nucleophilic attack, leading to cleavage of the acyl-oxygen bond.

Hydrolysis: The ester can be hydrolyzed to yield 5-nitro-1H-indol-3-ol (also known as 5-nitroindoxyl) and acetic acid. This reaction is typically carried out under basic conditions, as the ester conjugates of indole-3-acetic acid are known to hydrolyze easily in alkaline solutions. nih.govresearchgate.net For instance, measurable hydrolysis of similar indole esters occurs within hours at a pH of 9 or higher. nih.govresearchgate.net A proposed mechanism involves the initial hydrolysis of the 3-acetoxy indole in the presence of a base to generate the corresponding 3-hydroxyindole. rsc.org

Transesterification: This process involves the reaction of 5-nitro-1H-indol-3-yl acetate with an alcohol in the presence of an acid or base catalyst to form a new ester and acetic acid. Transesterification under basic conditions can be achieved by reacting the ester with an alkoxide. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol corresponding to the new ester is often used as the solvent. masterorganicchemistry.com Acid-catalyzed transesterification is also a viable method, typically requiring protonation of the carbonyl group to enhance the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

| Transformation | Typical Reagents | Product | Notes |

|---|---|---|---|

| Hydrolysis (Basic) | Aqueous NaOH or KOH; K₂CO₃ in Methanol (B129727) | 5-nitro-1H-indol-3-ol | Reaction is generally rapid under mild alkaline conditions. nih.govresearchgate.net |

| Transesterification (Basic) | NaOR' in R'OH | 5-nitro-1H-indol-3-yl ester (new) | The alkoxide (NaOR') and alcohol (R'OH) should correspond to the desired ester group. masterorganicchemistry.com |

| Transesterification (Acidic) | R'OH, H₂SO₄ (catalyst) | 5-nitro-1H-indol-3-yl ester (new) | Using the alcohol as a solvent drives the reaction forward. masterorganicchemistry.com |

Transformations of the Nitro Group

The nitro group on the indole ring can be readily reduced to a primary amine, yielding 5-amino-1H-indol-3-yl acetate. This transformation is a cornerstone in the synthesis of various functionalized indoles, including analogs of the neurotransmitter serotonin. acs.org A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other sensitive functional groups.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a clean and efficient method involving hydrogen gas (H₂) and a metal catalyst. Catalysts such as platinum on carbon (Pt/C), palladium on carbon (Pd/C), or Raney Nickel are frequently used. nih.gov However, care must be taken as the indole ring itself can be reduced to an indoline (B122111) under certain conditions, though this typically requires acidic activation. nih.gov

Metal-Acid Systems: Classic reduction methods utilize metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid, such as hydrochloric acid (HCl). acs.org

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as a source of hydrogen in the presence of a catalyst like Pd/C.

Chemical Reduction: Reagents such as sodium hydrosulfite (Na₂S₂O₄) have been successfully used to prepare aminoindoles from their nitro precursors. acs.org

| Method | Reagents and Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C, Ethanol (B145695) or Ethyl Acetate | Clean reaction, high yields, simple workup. | Potential for over-reduction of the indole ring to indoline. nih.gov |

| Metal in Acid | Fe/HCl; SnCl₂/HCl | Cost-effective and reliable. | Requires stoichiometric amounts of metal and strong acid, leading to waste. |

| Sodium Hydrosulfite | Na₂S₂O₄, aqueous solution | Effective for preparing aminoindoles. acs.org | Can sometimes lead to mixtures if not controlled properly. acs.org |

Electrophilic Aromatic Substitution Reactions of the Indole Ring

The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS), with a strong preference for substitution at the C3 position. quimicaorganica.orgic.ac.uk However, in this compound, the C3 position is blocked by the acetate group. Furthermore, the reactivity and regioselectivity of any subsequent EAS reaction are heavily influenced by the powerful electron-withdrawing nitro group at the C5 position.

The nitro group is a strong deactivating group for EAS, meaning it reduces the nucleophilicity of the aromatic ring and makes substitution reactions more difficult, often requiring harsher conditions. youtube.commasterorganicchemistry.com On a simple benzene (B151609) ring, a nitro group directs incoming electrophiles to the meta position. In the 5-nitroindole (B16589) system, this deactivating effect is exerted on the entire indole scaffold.

The likely positions for electrophilic attack are:

C2 Position: Attack at the C2 position of the pyrrole (B145914) ring is a possibility, especially since the C3 position is blocked.

Benzene Ring (C4, C6, C7): The nitro group at C5 strongly deactivates the adjacent C4 and C6 positions. The C7 position is meta to the nitro group and may be the most likely site for substitution on the benzene portion of the ring, although it is still deactivated.

For example, the nitration of some 5,11-dihydroindolo[3,2-b]carbazoles has been shown to occur at the C2 and C8 positions. beilstein-journals.org Formylation of 6,12-dinitro-indolo[3,2-b]carbazoles occurs specifically at the C2 position, which is attributed to the strong deactivating effects of the nitro groups on the other parts of the molecule. beilstein-journals.org Therefore, any EAS on this compound would likely require forcing conditions and may result in substitution at the C2 or C7 positions.

Nucleophilic Aromatic Substitution Reactions (potential pathways)

While electrophilic substitution is characteristic of electron-rich aromatics like indole, nucleophilic aromatic substitution (SNAr) is favored on electron-poor rings. wikipedia.org The presence of a strong electron-withdrawing group, such as the nitro group in this compound, significantly reduces the electron density of the aromatic system, making it susceptible to attack by nucleophiles. libretexts.org

For an SNAr reaction to occur, two conditions are typically required:

The presence of strong electron-withdrawing groups (like -NO₂) on the aromatic ring.

A good leaving group (typically a halide) attached to the ring. wikipedia.org

The compound this compound itself does not have a suitable leaving group on the aromatic ring. However, a hypothetical derivative, such as 4-chloro-5-nitro-1H-indol-3-yl acetate or 6-chloro-5-nitro-1H-indol-3-yl acetate , would be a prime candidate for SNAr.

In such a case, a nucleophile (e.g., an alkoxide, amine, or thiol) would attack the carbon bearing the leaving group. The nitro group at the C5 position is crucial as it can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance, but only when it is positioned ortho or para to the site of attack. libretexts.orgyoutube.com Therefore, a leaving group at the C4 or C6 position would be strongly activated towards substitution by the C5-nitro group. A leaving group at C7 (meta to the nitro group) would be significantly less reactive. youtube.com

Reactions at the Indole N1-Position

The N-H proton of the indole ring is weakly acidic and can be removed by a suitable base (e.g., NaH, KOH, Cs₂CO₃) to form a resonance-stabilized indolide anion. This anion is a potent nucleophile and can react with a variety of electrophiles, leading to N-functionalized products. The presence of the electron-withdrawing 5-nitro group increases the acidity of the N-H proton, making its deprotonation easier compared to unsubstituted indole.

Common reactions at the N1-position include:

N-Alkylation: Reaction of the indolide anion with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of N-alkyl-5-nitroindoles. nih.gov Copper-catalyzed methods for N-alkylation have also been developed. rsc.org

N-Arylation: The indole nitrogen can be coupled with aryl halides, often using copper or palladium catalysts, to form N-arylindoles. researchgate.net

N-Acylation: Treatment of the indolide anion with acylating agents like acid chlorides or anhydrides yields N-acyl-5-nitroindoles. nih.govlookchem.com This reaction provides a route to important motifs found in pharmaceuticals. nih.gov

| Reaction Type | Base | Electrophile | Product Type | Reference Example |

|---|---|---|---|---|

| N-Alkylation | NaH, K₂CO₃ | Methyl Iodide (CH₃I), Benzyl Bromide (BnBr) | 1-Alkyl-5-nitroindole | Alkylation of N-hydroxyindoles. nih.gov |

| N-Arylation | KOH | Iodobenzene | 1-Aryl-5-nitroindole | CuI-catalyzed N-arylation of 5-nitroindole. researchgate.net |

| N-Acylation | Cs₂CO₃ | Thioesters, Acid Chlorides | 1-Acyl-5-nitroindole | Chemoselective N-acylation using thioesters. nih.gov |

Reactions at the Indole C3-Position (e.g., C–C and C–N coupling reactions)

The functionalization of the C3-position of the indole ring is a cornerstone of synthetic organic chemistry due to the prevalence of 3-substituted indole motifs in pharmaceuticals and biologically active natural products. For nitroindoles, the presence of the electron-withdrawing nitro group significantly influences the reactivity of the indole core. While the C3-position of indole is inherently nucleophilic, the electronic effect of the nitro group, particularly at the 5-position, modulates this reactivity. This section focuses on C–C and C–N bond-forming reactions at the C3-position of this compound and related nitroindole acetates, with an emphasis on modern catalytic cross-coupling methodologies.

Direct palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, Sonogashira, and Buchwald-Hartwig reactions typically require a halide or triflate at the coupling site to proceed via the standard oxidative addition mechanism. The C3-position of an indole does not inherently possess a suitable leaving group for these transformations. Therefore, direct C–H activation or prior functionalization of the C3-position is generally necessary to engage nitroindole substrates in these powerful bond-forming reactions.

C–C Coupling Reactions

Carbon-carbon bond formation at the C3-position of indoles can be achieved through various methods, including classical alkylations and modern cross-coupling strategies. For nitroindoles, the reaction landscape is influenced by the electron-deficient nature of the aromatic system.

Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, is a powerful tool for C-C bond formation wikipedia.orgorganic-chemistry.orgdrugfuture.com. For a substrate like this compound to participate in a Heck reaction at the C3-position, it would first need to be halogenated at this position, for instance, to form a 3-iodo-5-nitroindole derivative. Such a derivative could then be coupled with a variety of alkenes.

A general representation for the Heck reaction involving a hypothetical 3-halo-5-nitroindole is shown below:

General Scheme for Heck Reaction of a 3-Halo-5-nitroindole

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 3-Iodo-5-nitroindole | Alkene | Pd(OAc)₂ or PdCl₂ | Et₃N, K₂CO₃, or NaOAc | DMF, CH₃CN, or Toluene | 3-Alkenyl-5-nitroindole |

Suzuki Coupling: The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate wikipedia.orglibretexts.orgorganic-chemistry.org. Similar to the Heck reaction, the C3-position of this compound would require conversion to a halide or triflate to serve as the electrophilic partner. The subsequent coupling with a boronic acid or ester would furnish a C3-aryl or C3-vinyl-5-nitroindole.

General Scheme for Suzuki Coupling of a 3-Halo-5-nitroindole

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 3-Bromo-5-nitroindole | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Dioxane/H₂O, Toluene, or DMF | 3-Aryl-5-nitroindole |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst wikipedia.orgorganic-chemistry.orglibretexts.org. A 3-halo-5-nitroindole derivative would be a suitable substrate for this reaction, leading to the synthesis of 3-alkynyl-5-nitroindoles, which are versatile intermediates for further transformations.

General Scheme for Sonogashira Coupling of a 3-Halo-5-nitroindole

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| 3-Iodo-5-nitroindole | Terminal alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N or Piperidine | THF or DMF | 3-Alkynyl-5-nitroindole |

C3-Alkylation: While not a catalytic cross-coupling reaction in the traditional sense, direct C3-alkylation of nitroindoles has been reported. For instance, 5-nitroindole undergoes a BF₃-OEt₂ promoted C3-alkylation with maleimide (B117702) to afford 3-(5-Nitro-1H-indol-3-yl)pyrrolidine-2,5-dione in good yield. This demonstrates that the C3-position of 5-nitroindole is sufficiently nucleophilic to attack activated electrophiles, providing a direct method for C-C bond formation.

C–N Coupling Reactions

The formation of a carbon-nitrogen bond at the C3-position of the indole nucleus is of significant interest for the synthesis of various biologically active compounds.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide/triflate and an amine wikipedia.orgorganic-chemistry.orglibretexts.orgjk-sci.com. To functionalize the C3-position of this compound via this method, prior halogenation is a prerequisite. The resulting 3-halo-5-nitroindole could then be coupled with a wide range of primary and secondary amines to yield 3-amino-5-nitroindole derivatives.

General Scheme for Buchwald-Hartwig Amination of a 3-Halo-5-nitroindole

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| 3-Bromo-5-nitroindole | Amine (R₂NH) | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, XPhos, or RuPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 3-(Dialkyl/Aryl)amino-5-nitroindole |

Copper-Catalyzed C-N Coupling: Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, offer an alternative to palladium-based methods nih.govorganic-chemistry.org. These reactions are often well-suited for electron-deficient aryl halides. A 3-halo-5-nitroindole would be an excellent candidate for such a transformation, reacting with various nitrogen nucleophiles.

General Scheme for Copper-Catalyzed C-N Coupling of a 3-Halo-5-nitroindole

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| 3-Iodo-5-nitroindole | Amine or Amide | CuI | 1,10-Phenanthroline or L-proline | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | 3-Amino/Amido-5-nitroindole |

Advanced Theoretical and Computational Investigations of 5 Nitro 1h Indol 3 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a cornerstone for investigating the molecular properties of organic compounds. These methods provide detailed insights into the electronic landscape of a molecule, which governs its reactivity, stability, and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure of 5-nitro-1H-indol-3-yl acetate (B1210297) would reveal the profound influence of the electron-withdrawing nitro (–NO₂) group and the acetate (–OCOCH₃) substituent on the indole (B1671886) ring. The nitro group at the C5 position significantly modulates the electron density across the bicyclic system. smolecule.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. For nitro-aromatic compounds, the HOMO is typically distributed over the aromatic ring, while the LUMO is often localized on the nitro group. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net Computational studies on related nitro-containing pharmacophores provide a basis for predicting these values. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution, identifying electrophilic (electron-poor, typically shown in blue) and nucleophilic (electron-rich, typically in red) regions. For 5-nitro-1H-indol-3-yl acetate, the area around the nitro group's oxygen atoms and the acetate's carbonyl oxygen would be strongly electronegative, while the hydrogen on the indole nitrogen (N-H) would be an electropositive site. These maps are invaluable for predicting sites of intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis would quantify the delocalization of electron density, revealing hyperconjugative interactions and the stability endowed by charge transfer between occupied and unoccupied orbitals. This analysis would detail the electronic interplay between the nitro group, the acetate moiety, and the indole core. researchgate.net

Table 1: Representative Calculated Electronic Properties for a Substituted Nitroindole (Note: This data is illustrative, based on typical values for related compounds as specific data for this compound is not available. Calculations are typically performed at a specific level of theory, e.g., B3LYP/6-311G(d,p)).

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment | ~5.0 - 6.0 Debye | Quantifies the overall polarity of the molecule. orgchemres.org |

Spectroscopic Property Prediction and Validation (e.g., NMR, IR)

Computational methods are highly effective in predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net For this compound, key predicted vibrations would include the N-H stretch of the indole ring, the asymmetric and symmetric stretches of the NO₂ group, and the C=O stretch of the acetate group. Comparing calculated spectra with experimental data helps validate the synthesized structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.netaip.org The electron-withdrawing nitro group would cause downfield shifts for nearby protons and carbons on the benzene (B151609) portion of the indole ring. The acetate group would also influence the chemical shifts of protons at the C3 position and within the acetyl moiety. Agreement between calculated and experimental NMR spectra provides strong evidence for the compound's identity. researchgate.net

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This table presents typical correlations found for indole derivatives. Wavenumbers are in cm⁻¹ and chemical shifts are in ppm.)

| Spectroscopic Feature | Typical Calculated Value | Typical Experimental Range |

| IR: N-H Stretch | ~3450 cm⁻¹ | 3400-3500 cm⁻¹ |

| IR: C=O Stretch (Acetate) | ~1755 cm⁻¹ | 1750-1765 cm⁻¹ |

| IR: NO₂ Asymmetric Stretch | ~1520 cm⁻¹ | 1510-1530 cm⁻¹ |

| ¹H NMR: Indole N-H | ~8.5 ppm | 8.0-9.0 ppm |

| ¹³C NMR: C=O (Acetate) | ~169 ppm | 168-172 ppm |

Reaction Mechanism Studies

Theoretical chemistry provides powerful tools to elucidate the step-by-step pathways of chemical reactions, offering insights that are often difficult to obtain through experiments alone.

Transition State Analysis for Synthesis and Transformations

For any proposed synthesis or transformation of this compound, computational chemists can model the reaction coordinate. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction pathway. DFT calculations can determine the geometry and energy of the TS, as well as the activation energy (the energy barrier that must be overcome for the reaction to proceed). chemrxiv.org For example, in a potential hydrolysis of the acetate group, the TS for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon could be modeled.

Reaction Pathway Elucidation

Computational studies can map out entire reaction pathways, including intermediates and transition states, to explain observed product distributions. mdpi.comacs.org For instance, in electrophilic substitution reactions on the indole ring of this compound, calculations could predict the most likely site of attack by comparing the activation energies for substitution at different positions. Such studies on related 3-nitroindoles have been used to understand the selectivities of complex cycloaddition reactions. acs.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function and interactions.

Conformational Analysis: this compound has rotational freedom around the C3-O bond of the acetate group. A conformational analysis would involve systematically rotating this bond and calculating the potential energy at each step to identify the most stable conformers (energy minima). libretexts.orgsaskoer.ca Studies on other 3-substituted indoles have shown that the orientation of the side chain relative to the indole plane is a key structural feature. iucr.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the compound's behavior. tandfonline.comdergipark.org.tr An MD simulation of this compound, either in a solvent or interacting with a biological target, would reveal its accessible conformations, flexibility, and the nature of its intermolecular interactions (e.g., hydrogen bonding with water molecules). mdpi.com This information is particularly valuable for understanding how the molecule might fit into a protein's binding site. tandfonline.com

Structure-Reactivity Relationship Studies (e.g., impact of nitro substituent)

The chemical behavior of this compound is profoundly influenced by the presence of the nitro (–NO₂) group at the C5 position of the indole ring. This substituent is a strong electron-withdrawing group, which significantly alters the electron density distribution across the bicyclic scaffold, thereby dictating its reactivity. While the unsubstituted indole ring is electron-rich and typically undergoes electrophilic substitution, the introduction of a nitro group reverses this intrinsic nucleophilic character, rendering the system electron-poor. acs.org

This electronic modification deactivates the indole ring towards traditional electrophilic attack but enhances its susceptibility to nucleophilic reactions and dearomatization processes. rsc.orgresearchgate.net The electron-poor nature of the nitro-substituted indole makes it an excellent substrate in reactions with electron-rich species, such as in cycloaddition or annulation reactions. acs.orgresearchgate.net Specifically, 3-nitroindoles have been shown to act as efficient Michael acceptors or dipolarophiles. researchgate.net The introduction of a nitro group into an aromatic compound typically facilitates ultrafast intersystem crossing and increases the quantum yield of the lowest excited triplet state (T₁), which is known to have a high oxidizing capacity. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), provide quantitative insights into these electronic effects. Although specific DFT studies for this compound are not widely published, data from the closely related analogue, 2-(5-nitro-1H-indol-3-yl)acetic acid, offers valuable parallels. DFT calculations on this analogue at the B3LYP/6-311+G(d,p) level reveal critical electronic features that are largely transferable to the acetate derivative.

These calculations predict that the nitro group adopts a coplanar orientation with the indole ring, which maximizes electronic conjugation. The analysis of frontier molecular orbitals (FMOs) is particularly revealing: the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the indole ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the electron-accepting nitro group. This separation indicates a predisposition for charge-transfer interactions and dictates the regioselectivity of reactions. The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, making the molecule a better electron acceptor.

The table below summarizes key computational findings for the analogous 2-(5-nitro-1H-indol-3-yl)acetic acid, which illustrate the impact of the nitro substituent.

Table 1: DFT Computational Data for 2-(5-nitro-1H-indol-3-yl)acetic acid

| Parameter | Computational Finding | Implication for Reactivity |

|---|---|---|

| Optimized Geometry | Nitro group is coplanar with the indole ring. | Maximizes resonance effect, enhancing electron withdrawal from the ring system. |

| HOMO Energy | -6.2 eV (Localized on the indole ring) | The indole core remains the site of electron donation (oxidation), though it is less favorable than in unsubstituted indoles. |

| LUMO Energy | -3.8 eV (Localized on the nitro group) | The low LUMO energy indicates high electrophilicity; the nitro group is the primary site for accepting electrons in nucleophilic or reduction reactions. |

| Electrostatic Potential | High electron density on the nitro group and carboxylate oxygens (approx. -40 kcal/mol); significant positive potential (σ-hole) near the nitro group (+35 kcal/mol). | The negative potential regions are susceptible to electrophilic attack, while the positive regions are targets for nucleophiles. |

The presence of the nitro group also directs the position of any potential electrophilic substitution, steering incoming electrophiles away from the deactivated benzene portion of the indole ring and towards less deactivated positions like C4 or C6. Furthermore, the electron-deficient nature of the ring enhances its stability against oxidative degradation.

Table 2: Summary of Nitro Substituent Impact on Reactivity

| Property | Effect of 5-Nitro Group | Consequence |

|---|---|---|

| Electron Density | Strong electron withdrawal from the indole ring. | Reverses intrinsic nucleophilicity; deactivates ring to electrophilic attack. acs.org |

| Reactivity Profile | Acts as a Michael acceptor, dipolarophile, and electrophile. researchgate.net | Prone to nucleophilic attack, cycloadditions, and dearomatization reactions. rsc.orgresearchgate.net |

| Frontier Orbitals | Lowers LUMO energy, localizing it on the –NO₂ group. | Enhances electron-accepting ability, facilitating reduction and nucleophilic reactions. |

| Stability | Increases stability against oxidative degradation. | Greater chemical robustness under oxidative conditions compared to unsubstituted indoles. |

In Silico Design for Synthetic Pathway Optimization

While specific reports detailing the in silico design for the synthesis of this compound are scarce, the principles of computational chemistry are widely applied to optimize synthetic routes for related indole derivatives. researchgate.netnih.gov A hypothetical in silico workflow can be constructed to enhance the efficiency, yield, and selectivity of its synthesis.

The synthesis of this compound logically proceeds from 5-nitroindole (B16589) precursors. A common laboratory synthesis for a similar compound, ethyl 2-(5-nitro-1H-indol-3-yl)acetate, involves the esterification of 2-(5-nitro-1H-indol-3-yl)acetic acid. Other routes might involve the Vilsmeier-Haack reaction on a substituted 5-nitroindole to introduce a functional group at the C3 position, which is then converted to the acetate side chain. d-nb.info

An in silico approach to optimize such pathways would involve several stages:

Reaction Pathway Modeling: Using quantum mechanics, particularly DFT, researchers can model the reaction coordinates for various potential synthetic steps. For instance, one could compare the energy barriers (activation energies) for different nitration conditions on an indole-3-acetate (B1200044) precursor or model the efficiency of different esterification catalysts for 2-(5-nitro-1H-indol-3-yl)acetic acid. This allows for the a priori selection of reagents and conditions that favor lower activation energies and thermodynamically more stable products, minimizing byproduct formation.

Solvent and Catalyst Effect Simulation: The choice of solvent can dramatically influence reaction rates and selectivity. Theoretical models can simulate the reaction environment by incorporating solvent effects, helping to identify the optimal solvent for a given transformation. tandfonline.com Similarly, the interaction between a substrate and a catalyst (e.g., acid catalyst for esterification or a metal catalyst for coupling reactions) can be modeled to predict catalytic efficiency.

Intermediate and Transition State Analysis: Computational analysis can identify and characterize the structures of transient intermediates and transition states. Understanding these structures provides crucial insights into the reaction mechanism. This knowledge can be used to modify the substrate or reagents to stabilize a desired transition state or destabilize pathways leading to unwanted side products.

Prediction of Spectroscopic Properties: A significant advantage of in silico modeling is the ability to predict spectroscopic data (e.g., ¹H and ¹³C NMR, IR) for the target molecule and potential intermediates. These predicted spectra can be compared with experimental data to confirm the identity and purity of the synthesized compounds, thereby validating the success of the optimized pathway.

The table below outlines a potential workflow for the computational optimization of the synthesis.

Table 3: Hypothetical In Silico Workflow for Synthetic Pathway Optimization

| Step | Computational Method | Objective | Expected Outcome |

|---|---|---|---|

| 1. Retrosynthetic Analysis | N/A (Chemical knowledge) | Identify potential synthetic routes from available starting materials. | Propose several pathways (e.g., nitration of indole-3-acetate vs. functionalization of 5-nitroindole). |

| 2. Reaction Feasibility | DFT (Transition State Search, IRC) | Calculate activation energies and reaction thermodynamics for key steps. | Prioritize pathways with lower energy barriers and favorable thermodynamics. |

| 3. Reagent/Catalyst Screening | DFT, Molecular Docking | Model interactions with various reagents (e.g., nitrating agents) or catalysts. | Select the most effective and selective reagents/catalysts to maximize yield. |

| 4. Solvent Optimization | Continuum Solvation Models (e.g., PCM) | Calculate reaction energies in different solvents to assess their impact on reaction rate and equilibrium. | Identify a solvent that enhances reaction efficiency and selectivity. |

| 5. Product Confirmation | DFT (NMR/IR Spectra Prediction) | Calculate theoretical spectroscopic data for the final product and key intermediates. | Aid in experimental characterization and confirm successful synthesis. |

By leveraging these computational tools, chemists can design more efficient, cost-effective, and sustainable synthetic routes, reducing the need for extensive empirical trial-and-error experimentation.

Applications in Advanced Organic Synthesis

5-nitro-1H-indol-3-yl acetate (B1210297) as a Building Block for Complex Indole (B1671886) Derivatives

5-nitro-1H-indol-3-yl acetate serves as a versatile starting material for the synthesis of a wide array of complex indole derivatives. The presence of the nitro group at the 5-position and the acetate group at the 3-position allows for selective functionalization and manipulation of the indole core, making it a valuable precursor in organic synthesis.

Synthesis of Poly-Substituted Indoles

The strategic placement of the nitro and acetate groups on the indole ring of this compound facilitates the synthesis of poly-substituted indoles. The electron-withdrawing nature of the nitro group influences the reactivity of the indole core, directing further substitutions. The acetate group can be hydrolyzed to the corresponding alcohol, which can then be used in various transformations.

For instance, the synthesis of various substituted indole derivatives often begins with a commercially available or readily synthesized substituted indole. rsc.org The indole nucleus is a key structural motif in numerous natural products and pharmacologically active compounds. rsc.orgacs.org The development of efficient methods for the synthesis of poly-substituted indoles is an active area of research. nih.gov One approach involves the scirp.orgscirp.org-sigmatropic rearrangement of N-oxyenamines, generated from N-arylhydroxylamines and conjugated terminal alkynes, to produce indoles with diverse substitution patterns. nih.gov

The reactivity of the indole ring allows for functionalization at multiple positions. acs.org For example, the C3 position is particularly susceptible to electrophilic attack. acs.org The synthesis of 3-substituted indoles can be achieved through various catalytic methods, including base-catalyzed reactions like Knoevenagel condensation, Michael addition, and Friedel–Crafts alkylation. nih.gov These methods are valued for their efficiency and the use of simple catalysts. nih.gov

Research Findings:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| N-phenylhydroxylamine | Methyl propiolate, DABCO, CH2Cl2, 0 °C to RT, 1 h | Methyl indol-3-carboxylate | 80% | nih.gov |

| Nitrobenzene | Rh/C (5%), Hydrazine (B178648) monohydrate, THF, 0 °C, 3 h; then Methyl propiolate, DABCO, CH2Cl2, 0 °C, 1 h | Methyl indol-3-carboxylate | Not specified | nih.gov |

| 5-nitroindole (B16589) | Chloroacetic acid, NaOH, aqueous medium, elevated temperature | (5-Nitro-1H-indol-1-yl)acetic acid | Not specified | |

| 5-benzyloxyindole | N,N-dimethylacetamide, POCl3, 87 °C, 2 h | 5-Benzyloxy-3-acetylindole | 71% | chemijournal.com |

Precursors for Heterocyclic Annulation and Fusion Reactions

This compound and its derivatives are valuable precursors for heterocyclic annulation and fusion reactions, leading to the construction of more complex, polycyclic systems containing the indole moiety. The functional groups on the indole ring provide handles for cyclization reactions.

For example, the synthesis of diaminoindoles, which can serve as building blocks for further diversification, has been developed from nitroindoles. acs.org A 10-step synthesis starting from 4-nitroindole (B16737) has been reported to produce 3,4-diaminoindoles with orthogonal protecting groups. acs.org This methodology was adapted to synthesize 3,5-, 3,6-, and 3,7-diaminoindoles from the corresponding 5-, 6-, and 7-nitroindoles. acs.org

The construction of indole-fused polycyclic systems is a significant area of research due to the biological activity of these scaffolds. mdpi.com Domino reactions catalyzed by palladium have been employed to synthesize polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones from indol-2-ylmethyl acetates and 1,3-dicarbonyl derivatives. mdpi.com

Role in the Development of Novel Synthetic Methodologies

The use of this compound and related nitroindoles has contributed to the development of novel synthetic methodologies. The unique reactivity of the nitroindole scaffold has spurred the exploration of new catalytic systems and reaction conditions.

Recent advancements in the synthesis of 3-substituted indoles have focused on metal-free catalysts. nih.govdergipark.org.tr These methods are often more environmentally friendly and can offer different selectivity compared to metal-catalyzed reactions. For example, the use of DABCO-based ionic liquids has been shown to be effective for the synthesis of 2-amino-4-(indol-3-yl)-4H-chromenes. nih.gov However, the presence of a nitro group on the indole ring, as in 5-nitro-1H-indole, can sometimes lead to lower yields in certain reactions. nih.gov

The development of one-pot, multi-component reactions is another area where indole derivatives have played a key role. dergipark.org.tr These reactions allow for the rapid construction of complex molecules from simple starting materials in a single step, which is highly desirable in terms of efficiency and sustainability. dergipark.org.tr

Preparation of Scaffolds for Chemical Biology Probes

The indole scaffold is a common feature in molecules designed as chemical biology probes due to its presence in many natural products and its ability to interact with biological targets. The functionalization of the indole ring, for which this compound is a useful starting material, allows for the attachment of reporter groups, such as fluorescent tags, or reactive groups for covalent modification of proteins.

For instance, pyrrolidine-substituted 5-nitroindole compounds have been synthesized and identified as a new class of G-quadruplex (G4) ligands that target the c-Myc promoter G4 sequence. d-nb.info These compounds were developed through iterative fluorescence screening of a series of substituted heterocycles. d-nb.info The synthesis involved a Vilsmeier-Haack reaction on 5-nitro-1H-indole to generate an aldehyde, which was then reacted with substituted amines. d-nb.info

Intermediates for Natural Product Total Synthesis

The indole ring is a core structural component of a vast number of natural products, particularly alkaloids. rsc.org Consequently, functionalized indoles like this compound are crucial intermediates in the total synthesis of these complex molecules. The nitro group can be a precursor to an amino group, which is a common substituent in natural products, or it can be used to modulate the reactivity of the indole ring during the synthetic sequence.

The synthesis of indole alkaloids often involves classical named reactions such as the Fischer, Bartoli, and Larock indole syntheses. rsc.org Modern synthetic strategies frequently employ substituted indoles as starting points for the construction of the intricate polycyclic systems found in nature. rsc.org For example, a consecutive two-step synthesis of polysubstituted indoles from nitroarenes has been reported, which provides a general and scalable route to indoles with a wide array of substitution patterns. nih.gov This method is based on the scirp.orgscirp.org-sigmatropic rearrangement of N-oxyenamines. nih.gov

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes for Nitroindole Acetates

A primary challenge in the broader application of 5-nitro-1H-indol-3-yl acetate (B1210297) and its analogs is the need for more efficient and environmentally responsible synthetic methods. Traditional syntheses can be multi-step processes that utilize harsh reagents and generate considerable waste. rsc.orgnih.gov Future research is directed towards greener and more atom-economical routes.

Key areas of development include:

Catalytic C-H Functionalization: Directing nitration and acetylation to specific positions on the indole (B1671886) scaffold using advanced catalytic systems would represent a significant leap forward. This approach minimizes the use of protecting groups and reduces the number of synthetic steps.

Biocatalysis: Employing enzymes for the synthesis of nitroindoles offers the potential for high selectivity under mild, aqueous conditions. Research into identifying or engineering enzymes for specific nitration and esterification reactions on the indole core is a promising frontier.

Novel Nitrating Agents: The development and application of safer and more regioselective nitrating agents are crucial. Recent work on non-acidic and non-metallic conditions for producing 3-nitroindoles, for example, provides a template for developing methods applicable to 5-nitro substitution patterns. rsc.orgnih.gov

| Synthetic Approach | Key Advantages | Research Objective |

| C-H Functionalization | Improved atom economy, fewer steps | Design of regioselective catalysts for direct nitration/acetylation |

| Biocatalysis | High selectivity, mild conditions, sustainability | Discovery and engineering of enzymes for indole modification |

| Advanced Reagents | Enhanced safety, better functional group tolerance | Development of mild and selective nitrating and acetylating agents |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The electronic profile of 5-nitro-1H-indol-3-yl acetate is uniquely defined by the interplay between the electron-withdrawing nitro group at the 5-position and the acetate group at the 3-position. While the reactivity of indoles substituted with electron-withdrawing groups like 3-nitroindoles has been explored, the specific substitution pattern of this compound warrants dedicated investigation. researchgate.netrsc.org

Future research should explore:

Dearomatization Reactions: Investigating how the 5-nitro group influences the susceptibility of the indole core to dearomatization processes could unlock new pathways to complex, three-dimensional molecular architectures. researchgate.netrsc.org

Cycloaddition and Annulation Reactions: The electrophilic character of the indole ring, enhanced by the nitro group, makes it a candidate for novel cycloaddition and annulation strategies, leading to the synthesis of diverse heterocyclic systems. researchgate.net

Cross-Coupling Reactions: Developing new cross-coupling protocols that are tolerant of the nitro group would enable the facile introduction of various substituents, expanding the accessible chemical space for derivatives.

Advanced Mechanistic Elucidations through Experimental and Computational Synergies

A robust understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is essential for rational optimization and innovation. A synergistic approach that combines modern experimental techniques with high-level computational modeling is the most promising path forward. rsc.org

This integrated strategy would involve:

In-situ Spectroscopy: Utilizing techniques like NMR and IR spectroscopy to monitor reactions in real-time can help identify transient intermediates and provide kinetic data.

Kinetic Studies: Detailed kinetic analysis, including the study of isotope effects, can elucidate the rate-determining steps and the nature of transition states in key reactions. rsc.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to map potential energy surfaces, calculate the stability of intermediates, and visualize transition state geometries. This provides insights that are often difficult to obtain through experiments alone. rsc.org

The collaboration between experimental and computational chemists is critical for building accurate and predictive models of reactivity for this class of compounds. rsc.org

Computational Design of Derivatives with Tunable Chemical Properties

Computational chemistry offers a powerful toolkit for the in silico design of novel this compound derivatives with tailored properties. By modeling the effects of various substituents on the indole scaffold, researchers can pre-screen for candidates with desired electronic, steric, and physicochemical characteristics before committing to laboratory synthesis.

Future computational efforts should focus on:

Structure-Activity Relationship (SAR) Studies: Building computational models to predict how structural modifications impact biological activity or material properties. nih.govnih.gov

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to correlate molecular descriptors with specific endpoints, thereby accelerating the discovery of lead compounds for various applications. nih.gov

| Computational Tool | Application | Desired Outcome |

| Density Functional Theory (DFT) | Electronic structure calculation | Prediction of reactivity, stability, and spectroscopic properties |

| Molecular Docking | Simulation of binding to biological targets | Identification of potential protein interactions and binding modes |

| QSAR Modeling | Correlation of structure with activity | Predictive models for biological activity or chemical properties |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of this compound and its derivatives, the integration of synthesis with high-throughput and automated technologies is paramount. Flow chemistry, in particular, offers significant advantages over traditional batch processing. researchgate.netnih.gov

The key benefits of this integration include:

Enhanced Reaction Control: Continuous flow reactors allow for precise control over parameters like temperature, pressure, and reaction time, leading to improved yields and purity. researchgate.netsoci.org

Improved Safety: The small reaction volumes inherent in flow systems minimize the risks associated with handling potentially hazardous reagents or energetic intermediates. atomfair.com

Automated Optimization: When combined with robotic systems and machine learning algorithms, flow platforms can autonomously screen and optimize reaction conditions, drastically reducing the time required for methods development. atomfair.comnih.gov

Scalability: Reactions developed in flow can often be scaled up more readily and safely than their batch counterparts. soci.org

The adoption of these automated platforms will enable the rapid generation of libraries of this compound derivatives for screening and will facilitate a more efficient and data-rich approach to chemical research in this area. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.